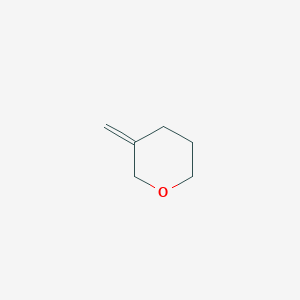

3-Methylenetetrahydro-2H-pyran

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylideneoxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-6-3-2-4-7-5-6/h1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPLYDUVSCMDJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCOC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60521903 | |

| Record name | 3-Methylideneoxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60521903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88073-01-2 | |

| Record name | 3-Methylideneoxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60521903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Methylenetetrahydro 2h Pyran and Its Derivatives

Catalytic Strategies for Ring Construction

The development of catalytic methods for the stereocontrolled synthesis of tetrahydropyran (B127337) rings is paramount for accessing complex natural products. Various transition metals have been employed to catalyze the cyclization of acyclic precursors, offering efficient and selective routes to the desired heterocyclic core.

Palladium-Catalyzed Cyclization Approaches to Tetrahydropyrans

Palladium catalysis has emerged as a powerful tool for the construction of pyran rings. espublisher.com These methods often involve the cyclization of substrates containing alkenes, dienes, or alkynes. espublisher.com Palladium-catalyzed reactions can proceed through various mechanisms, including oxidative addition/reductive elimination pathways, to furnish a diverse range of furan (B31954) and pyran heterocycles. espublisher.com

One notable approach involves the palladium-catalyzed dimerizative carboxylation of methoxyallene, which yields (E)-6-methoxy-3-(methoxymethylene)-5-methylenetetrahydro-2H-pyran-2-one. nih.gov This reaction, catalyzed by Pd2(dba)3 in the presence of a pyridylphosphine ligand, demonstrates the utility of palladium in constructing highly functionalized tetrahydropyran systems. nih.gov Furthermore, palladium-catalyzed intramolecular Heck reactions followed by β-H elimination or C-H bond activation have been developed for the synthesis of fused pyran rings. espublisher.com For instance, the cyclization of O-allylated ethers can lead to the formation of a fused pyran ring system. espublisher.com

Investigations into the synthesis of cis-2,5-disubstituted-3-methylenetetrahydrofurans via Pd(0)-catalyzed cyclization of 2-methylene-1,4-diols have also been described, showcasing the potential of palladium catalysis in constructing related oxygenated heterocycles. nih.gov The functionalization of existing pyran systems, such as bromo-substituted naphthopyrans and benzopyrans, can also be achieved through palladium-catalyzed reactions like cyanation, carbonylation, and Sonogashira cross-coupling. beilstein-journals.org

Table 1: Examples of Palladium-Catalyzed Reactions for Pyran Synthesis

| Catalyst/Reagents | Substrate Type | Product Type | Reference |

|---|---|---|---|

| Pd(OAc)2, PPh3, Cs2CO3, TBAC | O-allylated ether | Fused pyran ring | espublisher.com |

| Pd2(dba)3, Bu2PCH2CH2Py | Methoxyallene | (E)-6-methoxy-3-(methoxymethylene)-5-methylenetetrahydro-2H-pyran-2-one | nih.gov |

| Pd(0) catalyst | 2-methylene-1,4-diols | cis-2,5-disubstituted-3-methylenetetrahydrofurans | nih.gov |

| Palladium catalyst | Bromo-substituted pyrans | Cyanated, carbonylated, or Sonogashira-coupled pyrans | beilstein-journals.org |

Ruthenium-Catalyzed Cycloisomerization and Heterocyclization

Ruthenium catalysts have proven effective in mediating the cycloisomerization of enynes to construct various carbocyclic and heterocyclic systems. nih.gov Specifically, ruthenium complexes can catalyze the cycloisomerization of diynols to form α,β,γ,δ-unsaturated ketones and aldehydes, which can serve as precursors for heterocycles. nih.gov This method allows for the rapid construction of molecular complexity from readily available starting materials. nih.gov

For instance, the complex [CpRu(CH3CN)3]PF6 has been utilized to catalyze the cycloisomerization of enynes. nih.gov The resulting unsaturated carbonyl compounds can then be converted into 1-azatrienes, which undergo a subsequent electrocyclization-dehydration sequence to afford substituted pyridines with excellent regiocontrol. nih.gov This two-step process can be performed in one pot or as separate reactions. nih.gov While direct ruthenium-catalyzed synthesis of 3-methylenetetrahydro-2H-pyran is less commonly reported, the generation of functionalized cyclic intermediates highlights the potential of this approach for accessing precursors to the target molecule.

Furthermore, ruthenium carbene complexes, such as Grubbs' catalysts, can be activated with hydride sources to catalyze olefin metathesis followed by double bond migration of allyl ethers to produce cyclic enol ethers, which are structurally related to dihydropyrans. organic-chemistry.org

Gold-Catalyzed Hydroalkoxylation in Pyran Synthesis

Gold catalysts, acting as carbophilic π-Lewis acids, are highly effective in activating carbon-carbon multiple bonds for subsequent reactions. researchgate.net This property has been harnessed in the synthesis of various heterocycles, including pyrans, through intramolecular hydroalkoxylation reactions. researchgate.netresearchgate.net

In the context of pyran synthesis, gold-catalyzed intramolecular hydroalkoxylation of alkynols provides a direct route to dihydrofurans, methylenetetrahydrofurans, or methylenetetrahydro-2H-pyrans. researchgate.netresearchgate.net The regioselectivity of the cyclization (e.g., 5-endo, 5-exo, or 6-exo) can be controlled to afford the desired ring size. researchgate.net For example, silver acetate (B1210297) (AgOAc) has been shown to exclusively afford these products through specific cyclization pathways. researchgate.net More complex tandem reactions, such as gold-catalyzed cycloetherification/hydroxylation of alkynyl ethers, have also been developed. researchgate.net

Gold catalysts can also play a dual role in cascade reactions. For example, a gold(I) catalyst can first facilitate the intramolecular hydroalkoxylation of an alkynol to form a dihydrofuran intermediate, which then participates in a subsequent Povarov reaction with an N-aryl imine to produce complex tricyclic tetrahydroquinolines. nih.gov This dual functionality highlights the versatility of gold catalysis in constructing complex molecular architectures. nih.gov

Olefination and Exocyclic Methylene (B1212753) Installation Protocols

The introduction of the exocyclic methylene group is a critical step in the synthesis of this compound. Various olefination methods have been employed to achieve this transformation, often starting from a ketone precursor.

Wittig Olefination for Introduction of the Methylene Group

The Wittig reaction is a classic and widely used method for converting aldehydes and ketones into alkenes. tcichemicals.com This reaction involves the use of a phosphonium (B103445) ylide, which reacts with a carbonyl compound to form an oxaphosphetane intermediate that subsequently decomposes to the desired alkene and triphenylphosphine (B44618) oxide. pitt.edu

In the synthesis of derivatives of this compound, the Wittig olefination is a key step for installing the exocyclic double bond. nih.gov For example, a ketone precursor can be reacted with methylenetriphenylphosphorane, typically generated in situ from methyltriphenylphosphonium (B96628) bromide and a strong base like potassium tert-butoxide, to afford the corresponding 3-methylene derivative. nih.gov This method has been successfully applied in the synthesis of various complex molecules containing the this compound moiety. nih.govnih.gov The reaction of a primary alcohol with TEMPO in the presence of PhI(OAc)2 can yield an aldehyde, which is then subjected to Wittig olefination to provide the methylene group. nih.gov

Table 2: Wittig Olefination for Methylene Group Installation

| Substrate | Reagents | Product | Reference |

|---|---|---|---|

| Tetrahydropyranone | Ph3PCH3Br, tBuOK, THF | 3-Methylene derivative | nih.gov |

| Aldehyde | Methylenetriphenylphosphorane | Methylene derivative | nih.gov |

Intramolecular Reactions Leading to Methylene-Substituted Tetrahydropyrans

Intramolecular reactions provide an elegant and often stereocontrolled route to cyclic systems, including methylene-substituted tetrahydropyrans. These reactions can construct the pyran ring and install the exocyclic methylene group in a single or sequential process.

One powerful strategy is the intramolecular Prins reaction, which involves the cyclization of an olefin onto an oxocarbenium ion. nih.gov This approach has been utilized for the asymmetric construction of disubstituted pyrans. nih.gov A related method is the intramolecular Sakurai cyclization, where an allylsilane acts as the internal nucleophile to trap an oxocarbenium ion. nih.govbeilstein-journals.org This has been employed in the synthesis of polysubstituted exo-methylene tetrahydropyrans. beilstein-journals.org For instance, a homoallylic alcohol can undergo a silyl-Prins cyclization to form the desired product. beilstein-journals.org

The intramolecular oxa-Michael reaction is another popular method for synthesizing substituted tetrahydropyrans. whiterose.ac.uknih.gov This reaction involves the cyclization of a ζ-hydroxy α,β-unsaturated ester or a similar Michael acceptor. nih.gov The stereochemical outcome of this reaction can often be controlled by the reaction conditions, with kinetic control typically favoring the trans-substituted product and thermodynamic control favoring the cis-isomer. nih.gov

Table 3: Intramolecular Cyclization Methods for Methylene-Tetrahydropyran Synthesis

| Reaction Type | Key Precursor | Key Reagents/Conditions | Product Feature | Reference |

|---|---|---|---|---|

| Intramolecular Prins Reaction | Hydroxy allylsilane and vinyl ether/α-halo acetal (B89532) | Lewis Acid (e.g., TMSOTf) | Disubstituted pyran | nih.gov |

| Intramolecular Sakurai Cyclization | Homoallylic alcohol with allylsilane moiety | Lewis Acid (e.g., BF3·OEt2) | Polysubstituted exo-methylene THP | beilstein-journals.org |

| Intramolecular oxa-Michael Reaction | ζ-hydroxy α,β-unsaturated ester | Base (e.g., DBU) or Acid | Substituted tetrahydropyran | whiterose.ac.uknih.gov |

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized tetrahydropyran (THP) rings, core structures in numerous natural products, is a significant focus in organic chemistry. researchgate.net The development of advanced synthetic methodologies allows for precise control over the structure and stereochemistry of these valuable heterocyclic compounds.

Stereoselective and Enantioselective Pathways for Tetrahydropyran Derivatives

Achieving high levels of stereocontrol is crucial in the synthesis of complex molecules containing the tetrahydropyran scaffold. Various strategies have been developed to afford highly substituted THPs with excellent diastereoselectivity and enantioselectivity.

One powerful approach is the inverse-electron-demand hetero-Diels-Alder (IEDHDA) reaction. Chiral imidodiphosphoric acids have been successfully employed as catalysts in the reaction between β,γ-unsaturated α-ketoesters and 3-vinylindoles. bohrium.com This method yields optically active 3,4-dihydro-2H-pyran derivatives with three adjacent stereogenic centers in high yields (70–99%), excellent diastereoselectivities (>20:1 dr), and high enantioselectivities (73–99% ee). bohrium.com These dihydropyrans can be subsequently hydrogenated to the corresponding saturated tetrahydropyran derivatives. bohrium.com Similarly, chiral phosphoric acid catalysts can mediate intramolecular IEDHDA reactions to produce complex trans-fused tricyclic structures containing a central THP ring, forming four stereogenic centers in a single step with high stereocontrol. researchgate.net

Organocatalysis also provides effective routes to chiral THP derivatives. The α-alkylation of vinylogous carbonyl compounds with hydroxynitroolefins, proceeding through a Michael-acetalization process, can be realized with excellent enantioselectivities (often 93–97% ee) and high yields. acs.org The addition of triethylamine (B128534) can further enhance the diastereoselectivity to greater than 20:1. acs.org Another organocatalytic method involves the intramolecular oxa-Michael reaction, where chiral phosphoric acids catalyze the cyclization of precursors formed by clipping together an alcohol fragment and an aryl thioacrylate via olefin metathesis. whiterose.ac.uk This "clip-cycle" strategy produces spirocyclic THPs with up to 99% enantioselectivity. whiterose.ac.uk

Reductive cyclization of hydroxysulfinyl ketones is another efficient protocol for accessing enantiopure cis-2,6-disubstituted tetrahydropyran derivatives. acs.org This method involves the stereocontrolled formation of the cyclic ether using triethylsilane and trimethylsilyl (B98337) triflate. acs.org Additionally, a metal-free, Brønsted-acid-mediated ring-expansion of monocyclopropanated furans offers a stereoselective and scalable pathway to highly functionalized dihydro-2H-pyran derivatives, which are valuable precursors to THPs. nih.gov

| Method | Catalyst/Reagent | Key Features | Yield | Diastereoselectivity (dr) | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|---|

| Inverse-Electron-Demand Hetero-Diels-Alder (IEDHDA) | Chiral Imidodiphosphoric Acid | Forms three contiguous stereocenters. | 70–99% | >20:1 | 73–99% | bohrium.com |

| Organocatalytic α-Alkylation | Organocatalyst F / Et3N | Michael-acetalization cascade. | High | >20:1 | 93–97% | acs.org |

| Intramolecular oxa-Michael "Clip-Cycle" | Chiral Phosphoric Acid (CPA) | Asymmetric synthesis of spirocyclic THPs. | - | - | up to 99% | whiterose.ac.uk |

| Reductive Cyclization | Et3SiH / TMSOTf | Stereocontrolled formation of cis-2,6-disubstituted THPs from hydroxysulfinyl ketones. | High | - | Enantiopure | acs.org |

| Ring-Expansion | Brønsted Acid (Microwave-assisted) | Stereoselective synthesis from monocyclopropanated furans. | Excellent | - | - | nih.gov |

Introduction of Halogen Substituents in Tetrahydropyran Scaffolds

The introduction of halogen atoms into organic molecules is a critical strategy in medicinal chemistry, as it can significantly modulate physicochemical properties and biological activity. nih.govresearchgate.net In the context of tetrahydropyran synthesis, halogen substituents can also exert profound control over the stereochemical outcome of reactions.

The stereoselectivity of nucleophilic substitution reactions on tetrahydropyran acetals is heavily influenced by the nature of the halogen atom adjacent to the acetal carbon. acs.org Reactions of THP acetals with a fluorine atom typically yield 1,2-cis products with high stereoselectivity. In contrast, the analogous chlorine- and bromine-substituted acetals favor the formation of 1,2-trans products. acs.org This divergence is explained by the conformational preferences of the intermediate oxocarbenium ions, which are governed by hyperconjugative effects from the axial substituents. The strength of this effect follows the trend F ≪ H < Cl < Br, dictating the preferred chair conformation (³H₄ vs. ⁴H₃) and thus the facial selectivity of the nucleophilic attack. acs.orgresearchgate.net

Kinetic studies indicate that both hyperconjugative effects and through-space electrostatic interactions contribute to the stabilization of these halogen-substituted oxocarbenium ions. researchgate.net The choice of solvent also plays a role, with polar solvents favoring Sₙ1 pathways and nonpolar solvents like trichloroethylene (B50587) promoting Sₙ2 mechanisms. researchgate.net While fluorine typically acts as a good hydrogen bond acceptor, heavier halogens like chlorine and bromine are capable of forming halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. nih.govnih.gov The ability to introduce these atoms stereoselectively provides a powerful tool for designing complex molecular architectures.

| Halogen Substituent | Predominant Product Stereochemistry | Governing Electronic Effect | Reference |

|---|---|---|---|

| Fluorine | 1,2-cis | Weak hyperconjugation | acs.org |

| Chlorine | 1,2-trans | Strong hyperconjugation | acs.org |

| Bromine | 1,2-trans | Strongest hyperconjugation | acs.org |

Solid-Phase Synthesis Techniques for Substituted Tetrahydropyrans

Solid-phase synthesis offers a powerful platform for the rapid generation of libraries of complex molecules, such as substituted tetrahydropyrans, which is highly valuable in drug discovery. acs.orgmdpi.com This methodology allows for the use of excess reagents and simplified purification procedures.

A notable example is the development of a solid-phase tandem ene-reaction/intramolecular Sakurai cyclization sequence. acs.orgnih.gov This two-step process starts from resin-bound aldehydes and provides highly substituted tetrahydropyran derivatives with complete control over the relative stereochemistry of three newly formed stereocenters. The products are obtained in high purity after cleavage from the solid support. Furthermore, this method has been extended to achieve asymmetric induction on the solid phase, enabling the synthesis of enantiomerically pure tetrahydropyrans containing four stereocenters. acs.orgnih.gov

Another solid-phase approach facilitates the synthesis of 2-substituted 4-aminopyrido[2,3-d]pyrimidines, which involves a key Michael addition of malononitrile (B47326) to a resin-bound α,β-unsaturated ester. url.edu This is followed by a cyclization-assisted cleavage from the resin to release the final heterocyclic product. This technique was successfully employed to generate a 40-membered combinatorial library. url.edu These methods highlight the versatility of solid-phase techniques in constructing diverse and complex tetrahydropyran-containing scaffolds.

| Reaction Sequence | Key Features | Product Type | Reference |

|---|---|---|---|

| Tandem Ene-Reaction/Intramolecular Sakurai Cyclization | Stereocontrol of 3 new stereocenters; asymmetric induction possible. | Highly substituted tetrahydropyrans | acs.orgnih.gov |

| Michael Addition/Cyclization-Cleavage | First example of Michael reaction with malononitrile on solid-phase. Used for library generation. | 2-Substituted 4-aminopyrido[2,3-d]pyrimidines | url.edu |

| Oxidative C-H Activation/Click Chemistry | Diversity-oriented synthesis approach. | Triazole-substituted tetrahydropyrans | mdpi.com |

Oxidative Cyclization Methodologies for Methylenetetrahydropyrans

Functionalized 4-methylenetetrahydropyrans are key structural units in many biologically active natural products, including several potent anticancer agents. nih.govresearchgate.net Oxidative cyclization represents a direct and efficient strategy for constructing this specific motif.

The scope of this reaction is broad, accommodating a variety of substituents on the starting ether. nih.gov For instance, substrates with bulky t-butyl groups and p-methoxybenzyl (PMB) ethers cyclize efficiently. The reaction can also be applied to create bicyclic systems and to form quaternary centers, demonstrating its versatility. nih.gov A gram-scale synthesis using an optically active substrate proceeded with high yield (71%) and conservation of enantiomeric excess (97% ee), underscoring the robustness of the protocol for preparing complex chiral building blocks. nih.gov

| Entry (Substrate) | Reaction Conditions | Product | Yield | Diastereoselectivity (dr) | Reference |

|---|---|---|---|---|---|

| β-cinnamyloxyester (2 ) | DDQ (cat.), CAN, PPTS, MeCN, -38 °C | Substituted-4-methylenetetrahydro-2H-pyran (3 ) | 81% | Single diastereomer | nih.gov |

| Substrate with t-butyl sidechain (4i ) | DDQ (cat.), CAN, PPTS, MeCN, -38 °C | Tetrahydropyran derivative (5i ) | Very good | - | nih.gov |

| PMB type substrate (4j ) | DDQ (cat.), CAN, PPTS, MeCN, -38 °C | Cyclized product (5j ) | Good | - | nih.gov |

| Annulation substrate (4k ) | DDQ (cat.), CAN, PPTS, MeCN, -38 °C | Bicyclic derivative (5k ) | - | - | nih.gov |

| Substrate for quaternary center (4l ) | DDQ (cat.), CAN, PPTS, MeCN, -38 °C | Tetrahydropyran (5l ) | 63% | 4.7:1 | nih.gov |

Ionic Liquid-Assisted Synthesis of Pyran Derivatives

Ionic liquids (ILs) have gained significant attention as environmentally benign solvents and catalysts in organic synthesis due to their unique properties, such as low vapor pressure, high thermal stability, and recyclability. ajgreenchem.com Their use, particularly in combination with microwave irradiation, offers a green, rapid, and efficient approach for the synthesis of pyran derivatives. ajgreenchem.comijprajournal.com

Several studies have demonstrated the utility of ILs in the one-pot, three-component synthesis of tetrahydrobenzo[b]pyran derivatives from the condensation of an aromatic aldehyde, malononitrile, and a C-H activated acid like dimedone. ajgreenchem.commdpi.com Task-specific ionic liquids, such as ethyl methyl imidazolium (B1220033) hydroxide (B78521) ([EMIM][OH]) and 1-butyl-3-methylimidazolium hydroxide ([bmim]OH), have shown excellent catalytic activity. ajgreenchem.comtandfonline.com For example, using [EMIM][OH] as both catalyst and solvent under microwave irradiation, the reaction proceeds in a short time to give moderate to excellent yields of the desired products. ajgreenchem.com The ionic liquid can be recycled and reused multiple times without a significant loss in catalytic efficiency. ajgreenchem.commdpi.com

Other ionic liquids like 1-ethyl-3-methylimidazolium (B1214524) hydrogen sulphate ([BMIM][HSO4]) and choline (B1196258) hydroxide ([Ch][OH]) have also been used effectively. ijprajournal.commdpi.com The [Ch][OH] catalyzed reaction in water afforded excellent yields (up to 98%), and the catalyst could be recycled up to five times without a considerable decrease in activity. mdpi.com These methods provide a simple, clean, and efficient alternative to traditional synthetic protocols, which often require harsh conditions or less effective catalysts. ajgreenchem.com

| Ionic Liquid Catalyst | Reaction Conditions | Key Advantages | Yield | Reference |

|---|---|---|---|---|

| [EMIM][OH] | Microwave irradiation | Short reaction time, reusable catalyst. | Moderate to Excellent | ajgreenchem.com |

| [Ch][OH] | Reflux in water | Environmentally benign, excellent yield, catalyst recyclable 5 times. | up to 98% | mdpi.com |

| [BMIM][HSO4] | Solvent-free, Microwave irradiation | Green protocol, simple conditions, high isolated yield. | High | ijprajournal.com |

| [bmim]OH | Solvent-free, 50-60 °C | Efficient, environmentally benign, reusable medium. | High | tandfonline.com |

Mechanistic Elucidation and Computational Investigations of 3 Methylenetetrahydro 2h Pyran Chemistry

Unraveling Reaction Pathways

Understanding the precise sequence of bond-making and bond-breaking events is fundamental to controlling the outcomes of chemical reactions involving 3-Methylenetetrahydro-2H-pyran.

Mechanistic Hypotheses for Metal-Catalyzed Cyclizations

Metal-catalyzed reactions are pivotal in organic synthesis for constructing complex molecular architectures. For substrates like this compound, palladium-catalyzed cycloadditions represent a plausible pathway for forming new ring systems. Based on analogous reactions, such as the palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with ketones to form methylenetetrahydrofurans, a mechanistic hypothesis can be proposed. nih.gov

A likely catalytic cycle would commence with the oxidative addition of a Pd(0) species to a suitable precursor to generate a zwitterionic π-allenyl/propargyl palladium intermediate. mdpi.com This palladium complex, acting as an electrophile, would then coordinate with the exo-methylene group of the this compound. A subsequent intramolecular nucleophilic attack, or an attack from another reactant, would lead to the formation of a new carbon-carbon bond, resulting in a cyclized intermediate. The final step of the cycle would involve reductive elimination, which regenerates the active Pd(0) catalyst and releases the final carbocyclic or heterocyclic product. nih.gov The specific regioselectivity of the cyclization is influenced by factors such as the choice of ligand, solvent, and the substitution pattern on the pyran ring. nih.gov

Investigation of Activation Mechanisms in Oxidative Transformations

Detailed mechanistic studies specifically investigating the activation mechanisms in oxidative transformations of this compound are not extensively documented in the reviewed scientific literature. Such transformations could theoretically involve reactions like epoxidation, dihydroxylation, or oxidative cleavage of the exocyclic double bond. The activation mechanism would depend heavily on the oxidant and catalyst used. For instance, a metal-catalyzed epoxidation might involve the formation of a high-valent metal-oxo species that acts as the oxygen transfer agent. Elucidating these pathways would require dedicated kinetic and spectroscopic studies.

Role of Activated Monomer Mechanism in Ring-Opening Polymerization

In the cationic ring-opening polymerization (CROP) of cyclic ethers like this compound, two primary mechanisms can operate: the active chain end (ACE) mechanism and the activated monomer (AM) mechanism. researchgate.net The AM mechanism becomes particularly relevant in systems containing hydroxyl groups, either as part of the monomer or as an added initiator/co-initiator (e.g., water or an alcohol). researchgate.net

The process is initiated by a Brønsted or Lewis acid. In the AM pathway, the catalyst protonates the oxygen atom of the monomer, this compound, thereby 'activating' it for nucleophilic attack. researchgate.net The propagating species is a neutral polymer chain with a terminal hydroxyl group. This hydroxyl group then acts as the nucleophile, attacking the activated (protonated) monomer. This step results in the opening of the pyran ring, extension of the polymer chain by one monomer unit, and the transfer of the proton to the newly incorporated terminal oxygen, regenerating the hydroxyl-terminated growing chain. researchgate.net

A key distinction from the ACE mechanism is that the growing chain end is not a charged oxonium ion but a neutral hydroxyl group. This competition between the ACE and AM mechanisms is a critical factor that governs the structure of the resulting polyether and the formation of side products like macrocycles. researchgate.net

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods, particularly Density Functional Theory (DFT), provide powerful tools for gaining deep insights into the reaction mechanisms, energetics, and selectivity of reactions involving this compound.

Density Functional Theory (DFT) Studies on Reaction Energetics and Intermediates

While specific DFT studies focused exclusively on this compound are not widely published, the methodology is broadly applied to understand analogous chemical systems. DFT calculations are used to map the potential energy surface of a reaction, allowing for the identification and characterization of stable intermediates and transition states (TS). mdpi.commdpi.com

Functionals such as B3LYP are commonly employed to optimize the geometries of all species along a proposed reaction coordinate. mdpi.com Frequency calculations are then performed to confirm the nature of these stationary points; minima (reactants, intermediates, products) have no imaginary frequencies, while first-order saddle points (transition states) have exactly one imaginary frequency. mdpi.com To verify that a calculated transition state correctly connects the reactant and product, an Intrinsic Reaction Coordinate (IRC) calculation is often performed. semanticscholar.org

| Species | Relative Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|---|

| Reactants | 0.00 | 0.00 | 0.00 |

| Transition State 1 (TS1) | +21.5 | +20.8 | +22.1 |

| Intermediate (INT) | -5.2 | -4.9 | -5.5 |

| Transition State 2 (TS2) | +15.7 | +15.1 | +16.3 |

| Product | -18.3 | -18.0 | -17.7 |

This table is illustrative of typical data generated from DFT calculations and does not represent experimental data for this compound.

Computational Prediction of Regio- and Stereoselectivity

Computational chemistry is an invaluable tool for predicting the regio- and stereoselectivity of organic reactions. researchgate.net When a reaction involving this compound can lead to multiple isomeric products, DFT can be used to determine the most likely outcome by comparing the activation energies of the competing reaction pathways.

For example, in a cycloaddition reaction, different orientations of the reacting molecules can lead to distinct regioisomers. By calculating the Gibbs free energy of activation (ΔG‡) for the transition state corresponding to each possible pathway, the kinetically preferred product can be identified. The pathway with the lowest activation barrier will be the fastest and is therefore predicted to yield the major product. researchgate.net This approach has been successfully applied to numerous reaction types, including [3+2] cycloadditions. researchgate.net

The following table demonstrates how computational data can be used to predict the regioselectivity of a hypothetical reaction.

| Reaction Pathway | Description | Calculated ΔG‡ (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Pathway A | Formation of Regioisomer 1 | 25.3 | Minor Product |

| Pathway B | Formation of Regioisomer 2 | 19.8 | Major Product |

This table is a representative example illustrating the computational prediction of selectivity and does not correspond to specific experimental data for this compound.

Electronic Structure Calculations for Understanding Reactivity

Electronic structure calculations offer a microscopic view of how electron density is distributed within a molecule and how this distribution influences its chemical properties. For a molecule like this compound, with its strained exocyclic double bond and the presence of a heteroatom, these calculations can pinpoint sites susceptible to nucleophilic or electrophilic attack, predict the stereochemical outcomes of reactions, and rationalize reaction mechanisms.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic character. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a smaller gap generally suggests higher reactivity. For this compound, the HOMO is expected to be localized on the π-system of the exocyclic methylene (B1212753) group, making this region a prime target for electrophiles. The LUMO, in contrast, would also be associated with the π* orbital of the double bond.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. In this compound, the area around the oxygen atom and the exocyclic double bond would be expected to show a high electron density, making them key sites for interactions with electrophiles and participation in cycloaddition reactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It can quantify the charge on each atom and describe the interactions between filled and empty orbitals. This analysis can reveal hyperconjugative effects that stabilize the molecule and influence its reactivity. For instance, interactions between the lone pairs of the oxygen atom and the σ* orbitals of adjacent C-C or C-H bonds can affect the ring conformation and the reactivity of the exocyclic methylene group.

Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations (Note: These values are illustrative and not from a published study on this specific molecule.)

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | +1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 1.8 D |

| Charge on Oxygen Atom | -0.45 e |

| Charge on Methylene Carbon | -0.20 e |

These hypothetical data suggest that the exocyclic methylene carbon carries a partial negative charge, making it a potential site for protonation or reaction with other electrophiles. The sizable HOMO-LUMO gap would indicate a relatively stable molecule, yet the polarization of the C=C bond and the presence of the oxygen heteroatom provide avenues for a variety of chemical transformations.

Advanced Applications and Strategic Utility in Chemical Synthesis

Application as Chiral Auxiliaries or Scaffolds in Asymmetric Synthesis

A thorough literature search did not yield any specific examples of 3-Methylenetetrahydro-2H-pyran being employed as a chiral auxiliary or as a foundational scaffold in asymmetric synthesis. Chiral auxiliaries are powerful tools that control the stereochemical outcome of a reaction, and while various chiral heterocyclic compounds are utilized for this purpose, there is no documented application of this compound in this capacity. The potential of this molecule, should it be resolved into its enantiomers or functionalized with chiral directors, remains a theoretical consideration yet to be explored in published research.

Synthetic Intermediates in the Construction of Complex Molecular Architectures

The tetrahydropyran (B127337) ring is a common structural motif in a vast number of natural products and complex bioactive molecules. Consequently, synthetic intermediates containing this core are of high value. However, no specific instances were found where this compound serves as a documented key intermediate or building block in the total synthesis or formal synthesis of complex molecular architectures. While the synthesis of various substituted tetrahydropyrans is a mature field, the strategic utility of the 3-methylene variant in multi-step synthetic campaigns towards complex targets has not been reported.

Precursors for Advanced Polymeric Materials with Controlled Architectures

The field of polymer chemistry often utilizes cyclic monomers for ring-opening polymerization (ROP) to create advanced materials with controlled architectures and functionalities. Exo-methylene heterocyclic compounds, in particular, can undergo radical ring-retaining or ring-opening polymerization, leading to polymers with unique backbone or side-chain structures. uliege.be Despite the potential of this compound as a monomer in such polymerizations, a review of the current literature finds no studies detailing its polymerization behavior, be it through radical, cationic, or other mechanisms. Research on the polymerization of exo-methylene cyclic ethers exists, but specific data regarding the polymerization of this compound, or its use in creating block copolymers or other advanced polymeric materials, is not available.

Building Blocks for Bio-Inspired and Biomimetic Compounds

Bio-inspired and biomimetic syntheses aim to replicate nature's strategies for constructing complex molecules. The pyran motif is ubiquitous in natural products, making pyran-based building blocks valuable in such endeavors. nih.govnih.gov However, there is no specific mention in the scientific literature of this compound being used as a starting material or key building block in the synthesis of bio-inspired or biomimetic compounds. Its potential role in cascade reactions or biomimetic cyclizations that mimic natural biosynthetic pathways has not been documented.

Q & A

What are the common synthetic routes for preparing 3-methylenetetrahydro-2H-pyran derivatives, and how do reaction conditions influence yield?

Level: Basic

Methodological Answer:

The synthesis of this compound derivatives often employs Prins cyclization or copper(II)-bisphosphine-catalyzed oligomerization . For example, Prins cyclization uses benzaldehyde dimethyl acetal and silane under acidic conditions to form tetrahydropyran derivatives, with yields optimized by controlling temperature and catalyst loading . Alternatively, copper(II) catalysts enable diastereoselective synthesis of substituted tetrahydropyrans, where ligand choice (e.g., L3) and solvent polarity significantly impact stereochemical outcomes and yields (e.g., 72% yield for compound 72 ) . Multi-component coupling protocols, such as combining aldehydes, ketones, and nucleophiles, also provide efficient access to tetrahydropyranyl ketides via oxonium intermediates .

How can researchers achieve stereochemical control in the synthesis of this compound derivatives?

Level: Advanced

Methodological Answer:

Diastereoselectivity is achieved through chiral catalysts and substrate design . For instance, copper(II)–bisphosphine complexes (e.g., L3) induce high enantiomeric excess in oligomerization reactions by coordinating to specific stereogenic centers in the starting materials . Reaction solvents (e.g., THF vs. dichloromethane) modulate steric and electronic effects, influencing transition-state geometries. NMR coupling constants (e.g., values in 72 and 73 ) and X-ray crystallography are critical for verifying stereochemistry post-synthesis .

What safety protocols are essential when handling this compound derivatives in the lab?

Level: Basic

Methodological Answer:

Key safety measures include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (GHS Category 1 eye irritant) .

- Ventilation: Use fume hoods to avoid inhalation of vapors (P260 precaution) .

- Waste Disposal: Segregate waste and collaborate with certified waste management services to ensure compliance with environmental regulations .

- Emergency Response: Immediate rinsing with water for eye exposure (15+ minutes) and CO/foam extinguishers for fires involving tetrahydro-2H-pyran derivatives .

What mechanistic pathways explain the nucleophilic reactivity of this compound derivatives?

Level: Advanced

Methodological Answer:

The exocyclic enol ether moiety in this compound acts as a nucleophile in three-component coupling reactions. For example, it reacts with activated aldehydes/ketones to form oxonium intermediates, which subsequently trap secondary nucleophiles (e.g., alcohols or amines) to yield tetrahydropyranyl ketides. This mechanism is critical for constructing C–C bonds in polyketide natural products like spirastrellolide A . Density functional theory (DFT) studies can further elucidate transition states and regioselectivity in these reactions.

How should researchers resolve contradictions in spectroscopic data for structurally similar tetrahydropyran derivatives?

Level: Advanced

Methodological Answer:

Contradictions in H/C NMR or MS data require cross-validation using:

- 2D NMR techniques (e.g., HSQC, HMBC) to confirm connectivity and distinguish diastereomers .

- High-resolution mass spectrometry (HRMS) to verify molecular formulas (e.g., HRMS-ESI-TOF for compound 1l in ).

- X-ray crystallography for unambiguous structural assignment, as demonstrated for tetrahydropyran derivatives in .

How does catalyst selection influence the efficiency of tetrahydropyran synthesis?

Level: Basic

Methodological Answer:

Catalysts determine reaction pathways and selectivity:

- Acid catalysts (e.g., HSO) promote Prins cyclization but may lead to side reactions like polymerization .

- Copper(II)–bisphosphine systems enhance diastereoselectivity in oligomerization, with ligand steric bulk favoring specific transition states .

- Palladium complexes enable Suzuki couplings for functionalized derivatives, though moisture sensitivity requires anhydrous conditions .

What biomedical applications are emerging for this compound derivatives?

Level: Advanced

Methodological Answer:

These derivatives are explored as:

- Pharmaceutical intermediates : For antidiabetic agents (e.g., dapagliflozin analogs) and anti-inflammatory compounds via functionalization of the pyran core .

- Antimicrobial agents : Substituents like acetyl and hydroxy groups enhance bioactivity, validated through in vitro MIC assays .

- Enzyme inhibitors : Molecular docking studies reveal interactions with kinases or proteases, though in vivo efficacy requires further optimization .

How do thermodynamic stability and substituent effects influence the reactivity of tetrahydropyran derivatives?

Level: Advanced

Methodological Answer:

Electron-donating groups (e.g., methyl, methoxy) increase ring stability by reducing ring strain, while electron-withdrawing groups (e.g., nitro) enhance susceptibility to oxidation. For example:

- Oxidation : this compound derivatives with allylic hydrogens are prone to epoxidation under mild conditions (e.g., mCPBA) .

- Storage : Derivatives with labile substituents require inert atmospheres (N) and low temperatures (−20°C) to prevent degradation .

What analytical techniques are most reliable for characterizing this compound derivatives?

Level: Basic

Methodological Answer:

Standard characterization includes:

- NMR Spectroscopy : H/C NMR for substituent assignment (e.g., δ 1.2–1.8 ppm for methyl groups in ).

- Mass Spectrometry : EI/CI-MS for molecular ion confirmation and fragmentation patterns .

- Chromatography : HPLC with chiral columns to resolve enantiomers (e.g., for diastereomers 72 and 73 ) .

What strategies are effective for separating stereoisomers of tetrahydropyran derivatives?

Level: Advanced

Methodological Answer:

Separation techniques include:

- Chiral column chromatography : Using cellulose-based stationary phases to resolve enantiomers .

- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .

- Dynamic kinetic resolution : Catalytic asymmetric hydrogenation to favor one stereoisomer during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.